5-((1H-Indol-3-yl)methyl)-4-methylthiazol-2-amine
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Overview
Description
5-((1H-Indol-3-yl)methyl)-4-methylthiazol-2-amine is a compound that features both an indole and a thiazole ring in its structure. Indole derivatives are known for their wide range of biological activities and are found in many natural products and pharmaceuticals . The thiazole ring is also a common motif in medicinal chemistry, contributing to the compound’s potential biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((1H-Indol-3-yl)methyl)-4-methylthiazol-2-amine typically involves the construction of the indole and thiazole rings followed by their coupling. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring . The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides . The final coupling step usually involves nucleophilic substitution reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for the Fischer indole synthesis and Hantzsch thiazole synthesis to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
5-((1H-Indol-3-yl)methyl)-4-methylthiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The thiazole ring can be reduced to form dihydrothiazole derivatives.
Substitution: Both the indole and thiazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Major Products
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted indole and thiazole derivatives.
Scientific Research Applications
5-((1H-Indol-3-yl)methyl)-4-methylthiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral activities.
Medicine: Investigated for its potential anticancer properties.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5-((1H-Indol-3-yl)methyl)-4-methylthiazol-2-amine involves its interaction with various molecular targets. The indole ring can interact with multiple receptors, including serotonin receptors, which are involved in mood regulation . The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity . These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Indole-3-carboxylic acid: Shares the indole ring but lacks the thiazole ring.
Thiazole-4-carboxylic acid: Contains the thiazole ring but lacks the indole ring.
5-((1H-Indol-3-yl)methyl)-2-thioxothiazolidin-4-one: Similar structure but with a thioxothiazolidinone ring instead of a thiazole ring.
Uniqueness
5-((1H-Indol-3-yl)methyl)-4-methylthiazol-2-amine is unique due to the combination of both indole and thiazole rings in its structure. This dual-ring system contributes to its diverse biological activities and makes it a valuable compound for scientific research .
Properties
Molecular Formula |
C13H13N3S |
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Molecular Weight |
243.33 g/mol |
IUPAC Name |
5-(1H-indol-3-ylmethyl)-4-methyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C13H13N3S/c1-8-12(17-13(14)16-8)6-9-7-15-11-5-3-2-4-10(9)11/h2-5,7,15H,6H2,1H3,(H2,14,16) |
InChI Key |
QWOZNQRNXPFKLD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)N)CC2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
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